2-Imino-3-phenyl-4-thiazolidinone
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Overview
Description
2-Imino-3-phenyl-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-3-phenyl-thiazolidin-4-one typically involves the reaction of substituted isothiocyanates with primary amines. One common method is the reaction of phenyl isothiocyanate with an appropriate amine under mild conditions to form the desired thiazolidinone derivative . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-imino-3-phenyl-thiazolidin-4-one may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-phenyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-imino-3-phenyl-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Similar structure but different biological activities.
2-Imino-thiazoline: Another thiazolidine derivative with distinct properties.
Uniqueness
2-Imino-3-phenyl-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the imino group, which contributes to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
6966-55-8 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H8N2OS/c10-9-11(8(12)6-13-9)7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI Key |
YMOROMMOECIGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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